molecular formula C6H11N3 B1612123 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine CAS No. 911788-37-9

1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No. B1612123
M. Wt: 125.17 g/mol
InChI Key: RRQYXOXCBVYWMU-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine” is a chemical compound with the CAS Number: 911788-37-9 . It has a molecular weight of 125.17 . The compound is in liquid form .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine” is represented by the InChI code: 1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 125.17 .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : This compound has been involved in the synthesis and characterization of various pyrazole derivatives. For instance, reactions with primary amines yield different pyrazole compounds, with their structures confirmed by techniques like NMR spectroscopy and X-ray crystallography (Titi et al., 2020).

  • Role in the Formation of Complex Compounds : It is used in the preparation of complex molecular structures, such as indole and gramine derivatives, which are analyzed through various spectroscopic methods (Kukuljan et al., 2016).

Biological Activities

  • Antitumor and Antimicrobial Properties : Certain pyrazole derivatives synthesized using this compound have shown significant biological activity, including antitumor, antifungal, and antibacterial effects. These properties are linked to the structural characteristics of the compounds (Titi et al., 2020).

  • Potential in Drug Development : The compound's involvement in the synthesis of various pyrazole derivatives with biological activities suggests its potential role in the development of new pharmacological agents.

Material Science and Chemistry

  • In Corrosion Inhibition : Bipyrazole compounds, possibly including derivatives of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine, have been studied for their efficiency in inhibiting corrosion of metals in acidic environments, showing significant protective properties (Chetouani et al., 2005).

  • As Catalysts in Chemical Reactions : The compound can be used to create specialized molecules that act as catalysts in various chemical reactions, thereby facilitating the synthesis of other complex compounds.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQYXOXCBVYWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599106
Record name 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine

CAS RN

911788-37-9
Record name α,1-Dimethyl-1H-pyrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911788-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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